2-(Piperidin-3-ylmethoxymethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperidin-3-ylmethoxymethyl)pyridine is a heterocyclic compound that features both a pyridine ring and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-ylmethoxymethyl)pyridine typically involves the reaction of a pyridine derivative with a piperidine derivative. One common method includes the nucleophilic substitution reaction where a halogenated pyridine reacts with a piperidine derivative in the presence of a base. The reaction conditions often involve solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes to facilitate the coupling reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-(Piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to reduce the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Piperidin-3-ylmethoxymethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-(Piperidin-3-ylmethoxymethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways. For instance, it may act as an inhibitor of certain kinases, which are crucial in cell signaling pathways .
Comparison with Similar Compounds
- 2-(Piperidin-3-ylmethyl)pyridine
- 2-(Piperidin-4-ylmethoxymethyl)pyridine
- 2-(Piperidin-3-ylmethoxy)pyridine
Comparison: 2-(Piperidin-3-ylmethoxymethyl)pyridine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable scaffold in drug discovery .
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(piperidin-3-ylmethoxymethyl)pyridine |
InChI |
InChI=1S/C12H18N2O/c1-2-7-14-12(5-1)10-15-9-11-4-3-6-13-8-11/h1-2,5,7,11,13H,3-4,6,8-10H2 |
InChI Key |
OTBJIKFLWVWNSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COCC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.